2-AMino-6-Mercapto-7-Methylpurine Ribonucleoside;7-Methyl-6-thio-D-guanosine;6-Mercapto-7-methylguanosine;MESG
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Overview
Description
7-Methyl-6-thioguanosine is a modified nucleoside that originates from transfer RNA (tRNA). It is a significant component of the “wobble” position in the anticodon loop of tRNA, contributing to the precise recognition of codons during protein synthesis . This compound is also known for its use as a chromophoric substrate to quantify inorganic phosphate in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-thioguanosine can be achieved through in vitro transcription. This involves the use of nucleoside triphosphates (NTPs) and a cap dinucleotide such as m7GpppG. The DNA template is designed so that guanine is the first transcribed nucleotide. The polymerase initiates transcription from the nucleoside moiety of GTP or m7GpppG, incorporating one of the nucleotides at the 5’-end of the nascent RNA .
Industrial Production Methods: Industrial production methods for 7-Methyl-6-thioguanosine are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-6-thioguanosine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Purine Nucleoside Phosphorylase (PNP): In the presence of PNP, 7-Methyl-6-thioguanosine reacts with inorganic phosphate to produce 7-methyl-6-thioguanine and ribose 1-phosphate.
Major Products:
Scientific Research Applications
7-Methyl-6-thioguanosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-6-thioguanosine involves its conversion to 7-methyl-6-thioguanine in the presence of purine nucleoside phosphorylase. This reaction is used to measure changes in inorganic phosphate levels in coupled enzyme systems . The compound’s molecular targets and pathways include various enzymes involved in phosphate metabolism and protein synthesis .
Comparison with Similar Compounds
6-Thioguanosine: This compound is similar to 7-Methyl-6-thioguanosine and is used in the synthesis of mRNAs for photo-crosslinking experiments.
7-Methylguanosine: Another related compound, 7-Methylguanosine, is involved in mRNA cap structures and their recognition by cap-binding proteins.
Uniqueness: 7-Methyl-6-thioguanosine is unique due to its specific role in the “wobble” position of tRNA and its application as a chromophoric substrate in biochemical assays .
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-thiolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHIWBUKNJIBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])C3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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